

Spectroscopic data for Chevalone B (1H-NMR, 13C-NMR, HR-MS)

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Spectroscopic Profile of Chevalone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Chevalone B**, a meroterpenoid isolated from fungi. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry confirms the elemental composition of **Chevalone B**. The data presented below is crucial for the unambiguous identification of the compound.

Parameter	Value
Molecular Formula	C28H40O5
Theoretical Mass	456.2876 [M+H]+
Ionization Mode	Electrospray Ionization (ESI)
Mass Analyzer	Time-of-Flight (TOF) or Orbitrap



Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data provide detailed insights into the molecular structure of **Chevalone B**. The following tables summarize the chemical shifts observed in Chloroform-d (CDCl₃).

¹H-NMR Data (400 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
2	4.88	dd	11.2, 4.4
3α	1.65	m	
3β	1.50	m	
4α	1.45	m	
4β	1.25	m	
6	5.35	S	
8α	1.75	m	
8β	1.60	m	_
9	1.95	m	_
11	2.10	m	_
12α	1.55	m	_
12β	1.35	m	
14	3.80	d	9.6
15	3.95	d	9.6
17-Me	2.05	S	
18-Me	0.90	s	-
19-Me	0.85	s	-
20-Me	1.10	s	-
21-Me	1.20	d	6.8
22-OAc	2.08	s	

¹³C-NMR Data (100 MHz, CDCl₃)





Position	Chemical Shift (δ, ppm)
1	164.5
2	78.5
3	35.0
4	25.5
5	100.8
6	160.2
7	98.2
8	36.5
9	40.2
10	38.8
11	50.1
12	28.9
13	72.1
14	65.4
15	68.9
16	170.5
17-Me	21.3
18-Me	28.1
19-Me	16.4
20-Me	22.5
21-Me	18.7
22-OAc	170.8
23	21.2



Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectra are typically acquired using a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

- Sample Preparation: A dilute solution of **Chevalone B** is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: The mass spectrometer is operated in positive ion mode.
- Data Acquisition: Data is acquired over a mass range of m/z 100-1000.
- Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the protonated molecule [M+H]+, which is then used to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

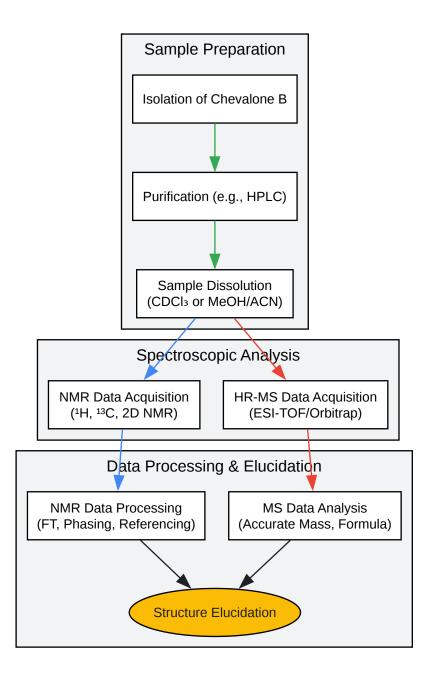
- Sample Preparation: Approximately 1-5 mg of **Chevalone B** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ¹H-NMR Acquisition: One-dimensional proton NMR spectra are acquired with a spectral
 width of approximately 12 ppm and a sufficient number of scans to achieve a good signal-tonoise ratio.
- ¹³C-NMR Acquisition: One-dimensional carbon NMR spectra are acquired with a spectral width of approximately 220 ppm. A proton-decoupling sequence is used to simplify the spectrum.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baselinecorrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the



CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Chevalone B**.



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Caption: Workflow for the spectroscopic analysis of **Chevalone B**.



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